8-Hydroxypentadecanoic acid

Catalog No.
S8507062
CAS No.
M.F
C15H30O3
M. Wt
258.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxypentadecanoic acid

Product Name

8-Hydroxypentadecanoic acid

IUPAC Name

8-hydroxypentadecanoic acid

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)

InChI Key

KKEYZZUKIBSUDZ-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCC(CCCCCCC(=O)O)O

8-Hydroxypentadecanoic acid, also known as 15-hydroxypentadecanoic acid, is a hydroxy fatty acid characterized by a hydroxyl group attached to the pentadecanoic acid backbone. Its molecular formula is C15H30O3C_{15}H_{30}O_{3} with a molecular weight of approximately 258.40 g/mol. This compound is recognized for its unique structural properties, which include a long carbon chain and a hydroxyl functional group, making it an important subject of study in both chemistry and biology.

Typical of hydroxy fatty acids:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Lactonization: Under specific conditions, it can cyclize to form lactones, particularly when catalyzed by enzymes such as those from Mucor species .
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Research indicates that 8-hydroxypentadecanoic acid exhibits several biological activities:

  • Antimicrobial Properties: It has shown potential as an antimicrobial agent against various pathogens .
  • Anti-inflammatory Effects: Studies suggest that hydroxy fatty acids may play a role in modulating inflammatory responses in biological systems .
  • Cell Membrane Interaction: Its structure allows it to interact with lipid membranes, potentially influencing membrane fluidity and function.

Synthesis of 8-hydroxypentadecanoic acid can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods can be employed, involving the hydroxylation of pentadecanoic acid using oxidizing agents.
  • Biotechnological Approaches: Enzymatic methods using specific lipases or hydroxylases from microorganisms have been developed to produce this compound more sustainably .
  • Fermentation Processes: Certain fungi and bacteria can produce hydroxy fatty acids through fermentation processes, providing an alternative route for synthesis.

8-Hydroxypentadecanoic acid has various applications across different fields:

  • Cosmetics: Due to its moisturizing properties, it is used in skincare formulations.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic applications.
  • Food Industry: It may be utilized as a food additive or preservative due to its potential health benefits.

Studies investigating the interactions of 8-hydroxypentadecanoic acid with other biological molecules have revealed:

  • Protein Binding: Research indicates that this compound may bind to specific proteins, affecting their activity and stability.
  • Cellular Uptake: Investigations into how cells uptake hydroxy fatty acids suggest that they may influence cellular metabolism and signaling pathways .

Several compounds share structural similarities with 8-hydroxypentadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyhexadecanoic AcidC16H32O3C_{16}H_{32}O_{3}Hydroxyl group at the second carbon
8-Hydroxyhexadecanoic AcidC16H32O3C_{16}H_{32}O_{3}Hydroxyl group at the eighth carbon
15-Hydroxypentadecanoic AcidC15H30O3C_{15}H_{30}O_{3}Hydroxyl group at the fifteenth carbon
2-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_{3}Shorter carbon chain with similar functional groups

Uniqueness of 8-Hydroxypentadecanoic Acid

What sets 8-hydroxypentadecanoic acid apart from its analogs is its specific position of the hydroxyl group on the pentadecanoic acid backbone, which influences its chemical reactivity and biological activity. This positional specificity contributes to its unique properties in various applications, particularly in pharmaceuticals and cosmetics.

8-Hydroxypentadecanoic acid, systematically named 15-hydroxy-8-pentadecanoic acid, belongs to the class of substituted fatty acids. Its IUPAC name derives from the 15-carbon chain (pentadecanoic acid) with a hydroxyl group (-OH) at the eighth carbon. The compound’s structural formula is $$ \text{CH}3(\text{CH}2)6\text{CHOH}(\text{CH}2)_6\text{COOH} $$, confirmed by spectral data and supplier specifications.

Key Chemical Properties

PropertyValueSource
CAS RN85820-24-2
Molecular Formula$$ \text{C}{15}\text{H}{30}\text{O}_3 $$
Molecular Weight258.40 g/mol
Purity>98% (neat, crystalline)
Storage ConditionsFrozen (dry ice transport)

Synonyms include 8-hydroxy pentadecylic acid and 8-OH-C15:0, though these variants are less commonly cited. The compound’s racemic nature is inferred from analogs like 8-hydroxyhexadecanoic acid, which exhibits stereochemical neutrality.

Molecular Formula and Stereochemical Configuration

The molecular formula $$ \text{C}{15}\text{H}{30}\text{O}_{3} $$ reflects a saturated 15-carbon backbone with two oxygen-containing functional groups: a carboxylic acid (-COOH) at the terminal carbon and a hydroxyl (-OH) group at the eighth position. The linear structure is confirmed by its SMILES notation, $$ \text{CCCCCCCC(O)CCCCCCC(O)=O} $$ [1], which unambiguously places the hydroxyl group on carbon 8 when numbered from the carboxylic acid end.

Stereochemical analysis reveals no chiral centers in 8-hydroxypentadecanoic acid. The hydroxyl-bearing carbon (C8) is bonded to two methylene (-CH$$_2$$-) groups, a hydroxyl group, and the remaining alkyl chain, resulting in a symmetric substitution pattern that precludes stereoisomerism [1]. This contrasts with hydroxylated fatty acids containing stereogenic centers, such as 9,10-epoxy-18-hydroxyoctadecanoic acid, which exhibits R/S configurations at carbons 9 and 10 [5]. The absence of stereoisomers simplifies the compound’s synthetic and analytical profiles compared to chiral analogs.

Functional Group Analysis

The carboxylic acid and hydroxyl groups dominate the compound’s reactivity and physical behavior:

  • Carboxylic Acid Group:

    • Ionizes in aqueous solutions ($$ \text{p}K_a \approx 4.7 $$), forming a carboxylate anion ($$ \text{-COO}^- $$) at physiological pH [7].
    • Participates in hydrogen bonding, enhancing solubility in polar solvents.
    • Serves as a site for esterification or amidation reactions, common in derivative synthesis.
  • Hydroxyl Group:

    • Located mid-chain, it introduces a polar region within the hydrophobic alkyl framework.
    • Engages in intramolecular hydrogen bonding with the carboxylic acid group, as suggested by molecular modeling of analogous hydroxy fatty acids [4].
    • Moderates melting points compared to non-hydroxylated counterparts by disrupting crystalline packing.

The interplay between these groups creates amphiphilic behavior, with the carboxylic acid anchoring the molecule in aqueous phases and the alkyl chain mediating hydrophobic interactions. This duality influences aggregation states and potential applications in surfactant systems.

Comparative Analysis with Isomeric Forms

Positional Isomerism in Hydroxylated Fatty Acids

Positional isomerism in hydroxylated fatty acids significantly alters physicochemical and biological properties. Key comparisons include:

Property8-Hydroxypentadecanoic Acid3-Hydroxypentadecanoic Acid [8]15-Hydroxypentadecanoic Acid [3] [7]
Hydroxyl PositionC8C3C15 (omega position)
Melting PointNot reportedNot reported85–89°C
ReactivityLimited cyclizationEsterification favoredLactonization to macrocycles
Biological RoleUnderstudiedBacterial membrane componentsCutin biosynthesis in plants

Mid-chain hydroxylation (C8) reduces symmetry compared to terminal (C15) isomers, impacting crystallization energetics. For example, 15-hydroxypentadecanoic acid’s terminal hydroxyl group facilitates lactonization to form exaltolide, a 15-membered macrocyclic lactone [7], whereas the C8 isomer’s hydroxyl placement disfavors such cyclization due to geometric constraints.

Structural Comparison with 15-Hydroxypentadecanoic Acid

Despite sharing the molecular formula $$ \text{C}{15}\text{H}{30}\text{O}_{3} $$, these isomers diverge in key aspects:

  • Hydrogen Bonding Networks:
    The C15 isomer’s terminal hydroxyl group cannot form intramolecular hydrogen bonds with the carboxylic acid, leading to stronger intermolecular interactions and higher melting points (85–89°C) [7]. In contrast, the C8 isomer’s mid-chain hydroxyl may stabilize folded conformations via intramolecular H-bonds, reducing lattice stability and potentially lowering melting points.

  • Synthetic Utility:
    15-Hydroxypentadecanoic acid serves as a precursor to macrocyclic musks like exaltolide through acid-catalyzed lactonization [7]. The C8 isomer’s mid-chain hydroxyl lacks the spatial alignment necessary for such cyclization, limiting its utility in fragrance synthesis but opening avenues for polymer or surfactant applications.

  • Biological Significance:
    Omega-hydroxy acids like the C15 isomer are critical in plant cutin polymers, where ester linkages between hydroxyl and carboxylic acid groups create protective waxy layers [3]. The C8 isomer’s biological role remains less defined, though mid-chain hydroxylated fatty acids are implicated in bacterial signaling and membrane modulation [8].

Chemical Synthesis Pathways

Chemical synthesis of 8-hydroxypentadecanoic acid represents a significant challenge in synthetic organic chemistry due to the specific requirement for regioselective hydroxylation at the C-8 position of the pentadecanoic acid backbone. The synthetic approaches can be broadly categorized into hydroxylation techniques and catalytic reduction methodologies.

Hydroxylation Techniques

The direct hydroxylation of pentadecanoic acid substrates represents the most straightforward approach to 8-hydroxypentadecanoic acid synthesis. Several methodologies have been developed to achieve regioselective hydroxylation of fatty acid chains.

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes, particularly cytochrome P450BM3, have demonstrated remarkable capability for fatty acid hydroxylation. The enzyme shows substrate specificity for long-chain fatty acids, with pentadecanoic acid serving as an excellent substrate [1] [2]. The stereochemical outcome of cytochrome P450BM3-catalyzed hydroxylation has been extensively studied, revealing that the enzyme preferentially produces R-configuration hydroxylated products [3]. The regiochemistry of oxidation shows a preference pattern where the ω-1, ω-2, and ω-3 positions are hydroxylated, with intermediate results obtained for pentadecanoic acid showing ω-2:ω-1 ratios of 43:36 [3].

The hydroxylation mechanism involves the formation of a high-valent iron-oxo species that abstracts hydrogen atoms from the fatty acid substrate. Under optimized conditions with low oxygen concentrations, the formation of multiple oxidation products such as ketopentadecanoic acids and dihydroxypentadecanoic acids can be minimized [1]. This approach has demonstrated industrial potential with activities reaching 1.3 units per gram of cell dry weight when using engineered Escherichia coli strains [4].

Chemical Hydroxylation Methods

Chemical hydroxylation approaches typically employ metal-catalyzed oxidation systems. Manganese-based catalysts bearing bis-amino-bis-pyridine ligands have shown promise for direct selective carbon-hydrogen lactonization of fatty acids [5]. These systems utilize hydrogen peroxide as an environmentally benign oxidant and exhibit high efficiency with turnover numbers ranging from 100 to 200 [5].

Alternative chemical approaches involve the use of osmium tetroxide-mediated dihydroxylation followed by selective oxidation, though these methods often lack the regioselectivity required for specific hydroxylation at the C-8 position. The development of site-selective hydroxylation remains an active area of research with promising advances in catalyst design.

Catalytic Reduction Approaches

Catalytic reduction methodologies represent an alternative synthetic strategy involving the reduction of appropriate carbonyl precursors to generate the desired hydroxyl functionality.

Metal Hydride Reduction Systems

The reduction of 8-oxopentadecanoic acid using metal hydride reagents provides a direct route to 8-hydroxypentadecanoic acid. Sodium borohydride reduction in protic solvents typically yields racemic mixtures, while stereoselective reductions can be achieved using chiral reducing agents such as CBS-borane systems [3]. The R-enriched enantiomer of methyl 14-hydroxypentadecanoate has been synthesized in 70% enantiomeric excess via S-CBS borane reduction of the corresponding methyl ketone [3].

Clemmensen Reduction Applications

The Clemmensen reduction, employing zinc amalgam and concentrated hydrochloric acid, has been successfully applied to the synthesis of hydroxylated fatty acid derivatives [6] [7]. This methodology involves the reduction of appropriate ketone precursors under strongly acidic conditions. The process has been documented for the preparation of 15-hydroxypentadecanoic acid, with the acid being transformed through Clemmensen reduction with yields of approximately 82% [6].

Catalytic Hydrogenation Methods

Modern catalytic hydrogenation approaches utilize copper-based catalysts for the in situ hydrogenation of fatty acids. Cu/ZrO2, Cu/MgO, and Cu/Al2O3 catalysts prepared by co-precipitation methods have demonstrated excellent activity for hydrogenation reactions [8]. The stability of Cu/ZrO2 has been attributed to good hydrothermal stability and tetragonal phase formation of ZrO2, which strongly binds to active copper sites [8].

Biosynthetic Routes in Living Organisms

The biosynthetic production of 8-hydroxypentadecanoic acid in living organisms represents a sustainable and environmentally friendly approach to large-scale production. Several microbial systems have been engineered to produce hydroxylated fatty acid derivatives.

Recombinant Escherichia coli Systems

Engineered Escherichia coli strains expressing cytochrome P450BM3 have been developed for the biotransformation of pentadecanoic acid to hydroxypentadecanoic acids [4]. The most effective system utilizes E. coli K27 harboring both pCYP102 and pGEc47 plasmids, with the fadD mutation enhancing substrate uptake. This system achieves hydroxylation activities of 1.3 units per gram of cell dry weight, producing 12-, 13-, and 14-hydroxypentadecanoic acids [4].

The bioconversion process operates under oxygen-limited conditions to minimize the formation of multiple oxidation products. Extended cultivation periods result in the synthesis of hydroxypentadecanoic acids reaching final concentrations of 1.2 millimolar (0.3 grams per liter) after 10 hours of conversion [4]. The products are primarily excreted into the cell supernatant, facilitating downstream processing and purification.

Yeast-Based Production Systems

Saccharomyces cerevisiae has been engineered for the de novo biosynthesis of hydroxylated fatty acids through the implementation of medium-chain length specific fatty acid synthase systems [9]. The approach involves the introduction of cytochrome P450 enzymes capable of hydroxylating fatty acid substrates produced by the endogenous fatty acid synthesis machinery.

The yeast system offers several advantages including established fermentation protocols, well-characterized metabolic pathways, and the ability to utilize simple carbon sources such as glucose and ethanol. The integration of fatty acid transport systems enhances substrate availability and product formation rates.

Metabolic Engineering Strategies

Advanced metabolic engineering approaches focus on optimizing the biosynthetic pathways through the overexpression of rate-limiting enzymes and the elimination of competing pathways. The enhancement of fatty acid uptake systems through the introduction of transport proteins significantly improves the bioconversion efficiency [4].

The engineering of cofactor regeneration systems, particularly NADPH availability, represents a critical factor in maintaining high hydroxylation activities. The implementation of glucose-6-phosphate dehydrogenase overexpression and pentose phosphate pathway enhancement strategies has proven effective in supporting cytochrome P450-mediated hydroxylation reactions.

Industrial-Scale Production Challenges

The industrial-scale production of 8-hydroxypentadecanoic acid faces numerous technical and economic challenges that must be addressed to achieve commercial viability.

Process Scalability Issues

The transition from laboratory-scale synthesis to industrial production presents significant challenges in maintaining reaction selectivity and product quality. Laboratory-scale optimizations often fail to translate directly to large-scale operations due to differences in mixing efficiency, heat transfer, and mass transfer limitations [10]. The development of appropriate reactor configurations and operating conditions is crucial for successful scale-up.

Continuous process development represents a promising approach for large-scale production. Continuous flow systems offer advantages in terms of process control, heat management, and product consistency. However, the implementation of continuous processes requires careful consideration of catalyst stability, substrate feeding strategies, and product separation techniques [10].

Catalyst Stability and Recovery

The long-term stability of catalytic systems under industrial operating conditions represents a major challenge. Cytochrome P450 enzymes, while highly selective, often suffer from limited operational stability and require cofactor regeneration systems [4]. The development of robust immobilization strategies and the engineering of more stable enzyme variants are active areas of research.

Chemical catalysts face similar stability challenges, particularly under the harsh conditions often required for selective hydroxylation reactions. The recovery and recycling of expensive catalysts such as precious metal-based systems significantly impact the overall process economics [8].

Product Purification and Separation

The separation of 8-hydroxypentadecanoic acid from complex reaction mixtures presents significant technical challenges. The structural similarity between hydroxylated isomers requires sophisticated separation techniques such as high-performance liquid chromatography or specialized crystallization procedures [3]. The development of cost-effective separation methods is essential for commercial viability.

The formation of byproducts, including overoxidized species and regioisomers, complicates the purification process and reduces overall product yields. Process optimization strategies focusing on reaction selectivity and byproduct minimization are crucial for industrial implementation [1].

Economic Considerations

The high cost of enzyme production and cofactor requirements represents a significant economic barrier for biosynthetic approaches. The development of cell-free systems and immobilized enzyme technologies offers potential solutions to reduce production costs [4]. The optimization of substrate costs through the utilization of renewable feedstocks and waste materials presents opportunities for economic improvement.

Chemical synthesis approaches face challenges related to catalyst costs, energy requirements, and waste generation. The implementation of green chemistry principles and the development of more efficient catalytic systems are essential for commercial success [11].

Regulatory and Safety Considerations

Industrial production of 8-hydroxypentadecanoic acid must comply with stringent regulatory requirements for pharmaceutical and food applications. The establishment of appropriate quality control procedures and the demonstration of product safety and efficacy are essential for market acceptance.

The handling of hazardous reagents and the management of waste streams require careful consideration of safety protocols and environmental impact. The development of safer synthetic methodologies and the implementation of waste minimization strategies are crucial for sustainable industrial production [12].

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.21949481 g/mol

Monoisotopic Mass

258.21949481 g/mol

Heavy Atom Count

18

Dates

Last modified: 02-18-2024

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